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InChI=1S/C20H26N2O2S2/c1-15(2)19(24)25-13-9-4-3-8-12-18(23)22-20-21-17(14-26-20)16-10-6-5-7-11-16/h5-7,10-11,14-15H,3-4,8-9,12-13H2,1-2H3,(H,21,22,23)
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NCH-51 is an inhibitor of histone deacetylases (HDACs) with IC50 values of 48, 32, and 41 nM for HDAC1, 4, and 6, respectively. It increases acetylation of histone H4 and α-tubulin in HCT116 cells when used at concentrations ranging from 1 to 25 µM and inhibits the growth of a variety of cancer cell lines (EC50s = 1.1-9.1 µM). NCH-51 (0.4-1.6 µM) also induces HIV-1 viral replication in OM10.1 and ACH-2 cells latently infected with HIV-1 when used alone and, to a greater effect, when used in the presence of TNF-α, with cytotoxic concentration (CC50) values of approximately 2 µM for both cell lines.
Histone deacetylase (HDAC) inhibitor
NCH-51, also known as PTACH, is a histone deacetylase (HDAC) inhibitor. NCH-51 tnhibits growth of various cancer cells in vitro (EC50 = 1.1 - 9.1 μM). NCH-51 could inhibit the cell growth of a variety of lymphoid malignant cells thro...